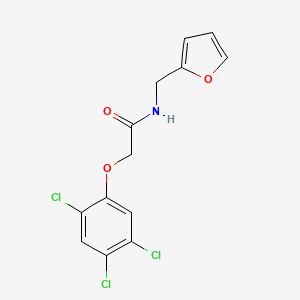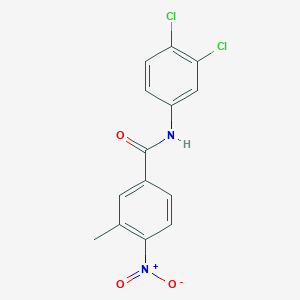
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiazole family of compounds, which are known for their diverse biological activities. CTZ has been shown to have a range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been widely studied for its potential applications in scientific research. One area of research is its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This suggests that this compound may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is this compound's anti-cancer properties. This compound has been shown to induce apoptosis, or programmed cell death, in a range of cancer cell lines, including breast, lung, and colon cancer cells. This suggests that this compound may have potential as a treatment for cancer.
This compound has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus type 1. This suggests that this compound may have potential as a treatment for viral infections.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of several signaling pathways. This compound has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activation of mitogen-activated protein kinases, which are involved in a range of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, this compound has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is that it is relatively easy to synthesize and purify. This makes it a cost-effective compound for lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. One area of research is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another area of research is to investigate its anti-cancer properties and its potential as a treatment for cancer. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 3-chloroaniline and 4-methylphenacyl bromide in the presence of potassium carbonate and sulfur powder. The reaction takes place in acetonitrile at a temperature of 80°C for 24 hours. The resulting product is then purified by recrystallization from ethanol to yield this compound as a white solid.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-5-7-12(8-6-11)15-10-20-16(19-15)18-14-4-2-3-13(17)9-14/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWCGNBWXAQLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5879583.png)
![N-[2-(difluoromethoxy)phenyl]-4-isopropylbenzamide](/img/structure/B5879585.png)
![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)
![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)
![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)

![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)





![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)